molecular formula C8H18N2O B13615299 Methyl[3-(morpholin-3-yl)propyl]amine

Methyl[3-(morpholin-3-yl)propyl]amine

Cat. No.: B13615299
M. Wt: 158.24 g/mol
InChI Key: VZRQZPVOLVMMJY-UHFFFAOYSA-N
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Description

Methyl[3-(morpholin-3-yl)propyl]amine is a secondary amine featuring a morpholine ring attached to a propyl chain and a methyl group. Morpholine derivatives are widely utilized in pharmaceuticals and agrochemicals due to their solubility-enhancing properties and ability to participate in hydrogen bonding.

The morpholine ring (a six-membered heterocycle with oxygen and nitrogen atoms) likely contributes to the compound’s electronic and steric profile. The propyl linker may influence flexibility and interaction with biological targets, while the methyl group on the amine could modulate basicity and metabolic stability.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

N-methyl-3-morpholin-3-ylpropan-1-amine

InChI

InChI=1S/C8H18N2O/c1-9-4-2-3-8-7-11-6-5-10-8/h8-10H,2-7H2,1H3

InChI Key

VZRQZPVOLVMMJY-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1COCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl[3-(morpholin-3-yl)propyl]amine can be synthesized through several routes. One common method involves the reaction of 3-morpholinyl amine with methanol under appropriate conditions to generate the desired compound . This reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and maximize output. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Methyl[3-(morpholin-3-yl)propyl]amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines with different degrees of hydrogenation.

Scientific Research Applications

Methyl[3-(morpholin-3-yl)propyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl[3-(morpholin-3-yl)propyl]amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

The following analysis compares Methyl[3-(morpholin-3-yl)propyl]amine with structurally related amines, focusing on molecular features, physicochemical properties, and applications.

Structural Analogues

Morpholine-Containing Amines
  • (4-Ethoxy-3-methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine (): Structure: Contains a benzyl group with ethoxy and methoxy substituents linked to a morpholin-4-ylpropylamine.
  • (3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine ():

    • Molecular Formula : C₁₅H₂₄N₂O₂.
    • Applications : Used in drug discovery for its balanced solubility and membrane permeability. The methoxybenzyl group may confer antioxidant or receptor-binding properties .
Heterocyclic Amines
  • 3-(1H-1,3-Benzodiazol-2-yl)propylamine hydrochloride (): Structure: Features a benzimidazole ring instead of morpholine.
  • [(3-Bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine ():

    • Molecular Formula : C₁₅H₂₂BrFN₂.
    • Key Differences : Replacement of morpholine with piperidine reduces oxygen content, increasing lipophilicity. The bromo-fluorophenyl group may enhance halogen bonding in biological systems .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Solubility Notable Features
This compound Not reported Not available Likely polar Morpholine enhances H-bonding
Compound 36 () C₂₃H₂₃BrClN₅O₂ 128–130 Polar solvents Bromoquinoline and nitro-triazole
Compound 40 () C₁₇H₂₀Cl₂F₃N₅O₂ 233–235 Moderate Trifluoromethylphenyl group
(3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine () C₁₅H₂₄N₂O₂ Not reported Methanol/THF Methoxybenzyl for lipophilicity

Key Observations :

  • Morpholine vs. Piperidine : Morpholine derivatives (e.g., ) generally exhibit higher solubility in polar solvents than piperidine analogs (e.g., ) due to the oxygen atom in the ring .
  • Nitro Groups : Nitro-substituted amines () show higher melting points (e.g., 233–235°C for Compound 40) due to strong intermolecular interactions, which may limit solubility .

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